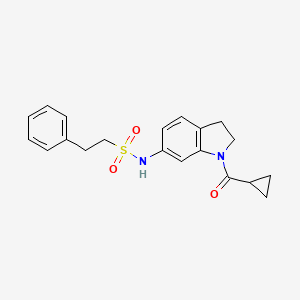
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide
Descripción general
Descripción
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide, also known as CPI-0610, is a small molecule inhibitor that has shown promise in the treatment of various cancers. It was developed by Constellation Pharmaceuticals and is currently in clinical trials.
Mecanismo De Acción
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide works by binding to the bromodomain of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. It has also been shown to have minimal toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its optimal use in combination with other treatments.
Direcciones Futuras
There are several potential future directions for the use of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide in cancer treatment. One area of research is the development of more potent and selective BET inhibitors. Another area is the exploration of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide in combination with other cancer treatments, such as immunotherapy. Additionally, there is interest in studying the role of BET proteins in other diseases, such as cardiovascular disease and inflammation, which may lead to the development of new therapies.
Aplicaciones Científicas De Investigación
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide has been studied extensively for its potential use in the treatment of various cancers, including hematologic malignancies and solid tumors. It has been shown to inhibit the activity of bromodomain and extraterminal domain (BET) proteins, which play a key role in cancer cell growth and survival.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20(17-6-7-17)22-12-10-16-8-9-18(14-19(16)22)21-26(24,25)13-11-15-4-2-1-3-5-15/h1-5,8-9,14,17,21H,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYLHQILRVBLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




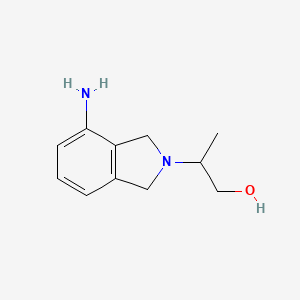
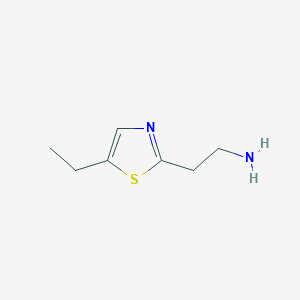
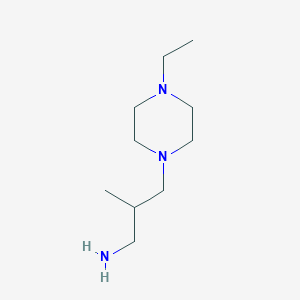
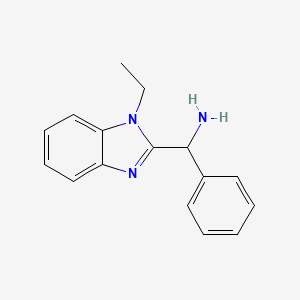
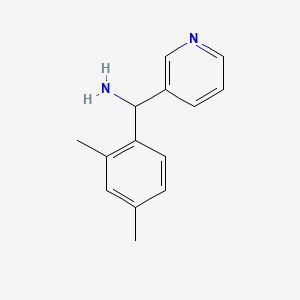
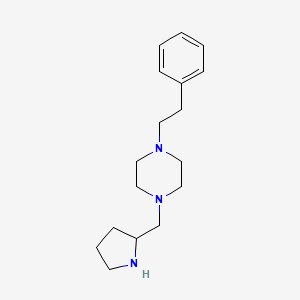

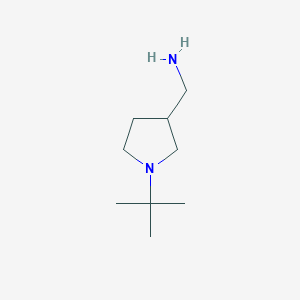
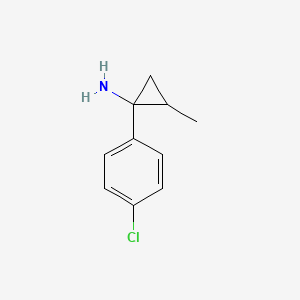
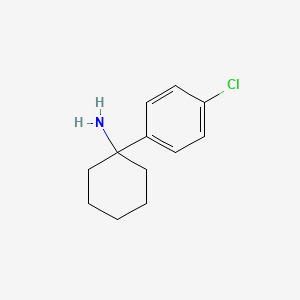
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanamine](/img/structure/B3200270.png)
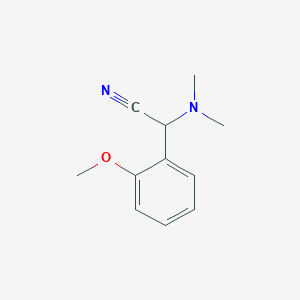
![N-(2,5-dimethoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B3200293.png)